5-({3-Ethoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Description
This compound belongs to the 1,3-diazinane-2,4,6-trione family, characterized by a pyrimidinetrione core with a methylidene group substituted at the 5-position. The structure features a 3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl substituent, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
5-[[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O7/c1-4-31-19-12-15(11-17-20(26)23(2)22(28)24(3)21(17)27)7-10-18(19)32-13-14-5-8-16(9-6-14)25(29)30/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRKEEULRHNOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701112178 | |
| Record name | 5-[[3-Ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701112178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312511-33-4 | |
| Record name | 5-[[3-Ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312511-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[3-Ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701112178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-Ethoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method involves the condensation of 3-ethoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde with 1,3-dimethylbarbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-({3-Ethoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, nucleophiles
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups
Reduction: Amino derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
5-({3-Ethoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-({3-Ethoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. For example, the nitrophenyl group may interact with cellular proteins, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs reported in the evidence:
Notes:
- *Estimated values for the target compound based on structural analogs.
- †Predicted using fragment-based methods due to lack of direct experimental data.
- ‡Assumed identical to the 4-chloro analog .
Substituent Effects on Physicochemical Properties
- Lipophilicity (logP) : The target compound’s nitro group (electron-withdrawing) and ethoxy moiety (electron-donating) likely increase logP compared to chloro analogs (logP ~3.75) . This aligns with the higher logP (~4.74) observed in dichloro-methoxy derivatives .
- Solubility (logSw) : Nitro substituents reduce aqueous solubility (predicted logSw ~-5.5), similar to dichloro derivatives (logSw -5.04) .
- Polar Surface Area : The nitrobenzyloxy group increases polarity (~75–85 Ų) compared to fluoropropoxy analogs (~65 Ų) .
Structural and Functional Comparisons
- Bioactivity : Chloro and nitro substituents are associated with enhanced binding to hydrophobic pockets in enzymes or receptors. For example, 4-chloro analogs exhibit moderate activity in kinase inhibition assays .
- Synthetic Accessibility : The nitro group may complicate synthesis compared to methoxy or chloro derivatives, requiring careful handling of reducing conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
